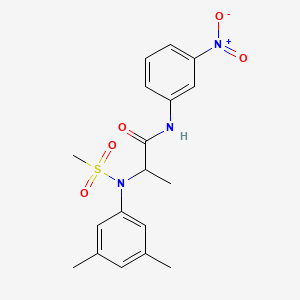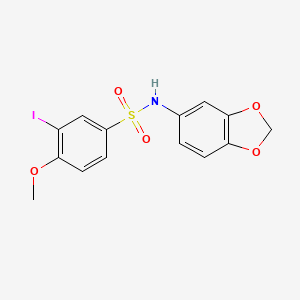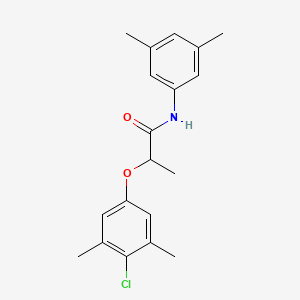
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and neurobiology.
Mechanism of Action
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide involves the inhibition of the mitochondrial F1Fo-ATP synthase, which is an essential enzyme for ATP production in the cell. By inhibiting this enzyme, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide disrupts the energy metabolism of cancer cells, leading to their death. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to modulate the activity of various ion channels and transporters, which may contribute to its effects in neurobiology.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function and memory, and the modulation of ion channels and transporters. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide in lab experiments is its specificity for the mitochondrial F1Fo-ATP synthase, which allows for the selective inhibition of cancer cells without affecting normal cells. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for in vivo experiments. However, one of the limitations of using N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research and development of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential applications of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide in other fields, such as infectious diseases and metabolic disorders. Additionally, future studies could focus on the development of more potent derivatives of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide and the elucidation of its mechanism of action on ion channels and transporters.
Scientific Research Applications
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has shown promising results in various scientific research applications, including cancer research, drug discovery, and neurobiology. In cancer research, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to inhibit the growth of cancer cells by targeting the mitochondrial F1Fo-ATP synthase. In drug discovery, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been used as a lead compound to develop new drugs that target the same protein. In neurobiology, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-8-13(2)10-17(9-12)20(27(4,25)26)14(3)18(22)19-15-6-5-7-16(11-15)21(23)24/h5-11,14H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXRICCCTZEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-acetyl-2-{[2-(4-biphenylyloxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4173564.png)
![3-amino-N-ethyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173565.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4173570.png)
![2-chloro-N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4173584.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4173586.png)
![8-ethyl-2-[4-({[1-(4-fluorophenyl)ethyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4173593.png)
![2-amino-8'-ethyl-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173594.png)
![5-methyl-3-[(2-phenylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173597.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173605.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(3-methoxyphenyl)ethanone](/img/structure/B4173616.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4173623.png)

![9-(3-bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4173645.png)